molecular formula C51H95NO6 B11931049 DNL343

DNL343

Cat. No.: B11931049
M. Wt: 818.3 g/mol
InChI Key: GQGOSMQKBKKQMG-FOIMCPNXSA-N
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Description

Ditert-butyl (9Z,28Z)-19-[4-(dimethylamino)butanoyloxy]heptatriaconta-9,28-dienedioate is a synthetic ionizable lipid characterized by:

  • Core structure: A 37-carbon chain (heptatriaconta-) with two double bonds at positions 9 and 28 (9Z,28Z).
  • Functional groups: A 4-(dimethylamino)butanoyloxy group at position 17. Two tert-butyl ester groups at the terminal carboxylates.
  • Molecular formula: Likely C₄₃H₇₉NO₆ (inferred from structural analogs) .

This lipid belongs to a class of ionizable cationic lipids used in lipid nanoparticles (LNPs) for nucleic acid delivery. Its design aims to balance hydrophobicity, pKa, and biodegradability to optimize endosomal escape and therapeutic efficacy.

Properties

Molecular Formula

C51H95NO6

Molecular Weight

818.3 g/mol

IUPAC Name

ditert-butyl (9Z,28Z)-19-[4-(dimethylamino)butanoyloxy]heptatriaconta-9,28-dienedioate

InChI

InChI=1S/C51H95NO6/c1-50(2,3)57-48(54)42-37-33-29-25-21-17-13-9-11-15-19-23-27-31-35-40-46(56-47(53)44-39-45-52(7)8)41-36-32-28-24-20-16-12-10-14-18-22-26-30-34-38-43-49(55)58-51(4,5)6/h9-10,13-14,46H,11-12,15-45H2,1-8H3/b13-9-,14-10-

InChI Key

GQGOSMQKBKKQMG-FOIMCPNXSA-N

Isomeric SMILES

CC(OC(=O)CCCCCCC/C=C\CCCCCCCCC(OC(=O)CCCN(C)C)CCCCCCCC/C=C\CCCCCCCC(=O)OC(C)(C)C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCC=CCCCCCCCCC(CCCCCCCCC=CCCCCCCCC(=O)OC(C)(C)C)OC(=O)CCCN(C)C

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ditert-butyl (9Z,28Z)-19-[4-(dimethylamino)butanoyloxy]heptatriaconta-9,28-dienedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different derivatives with altered ionizable properties, while substitution reactions can produce tailored compounds for specific applications .

Scientific Research Applications

Ditert-butyl (9Z,28Z)-19-[4-(dimethylamino)butanoyloxy]heptatriaconta-9,28-dienedioate has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which ditert-butyl (9Z,28Z)-19-[4-(dimethylamino)butanoyloxy]heptatriaconta-9,28-dienedioate exerts its effects involves its ability to change its charge state depending on the pH of its environment. This property allows it to interact with cell membranes and facilitate the delivery of therapeutic agents into cells. The molecular targets and pathways involved include the endosomal escape mechanism, where the compound helps release the therapeutic agents from endosomes into the cytoplasm .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Key structural analogs and their distinguishing features are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Application/Reference
Ditert-butyl (9Z,28Z)-19-[4-(dimethylamino)butanoyloxy]heptatriaconta-9,28-dienedioate C₄₃H₇₉NO₆ (est.) ~678.04 - Two tert-butyl esters
- Two double bonds (9Z,28Z)
Hypothesized for mRNA delivery
DLin-MC3-DMA (MC3) C₄₃H₇₉NO₂ 642.09 - Four double bonds (6Z,9Z,28Z,31Z)
- Single unsaturated chain ester
FDA-approved in Onpattro®
SM-102 C₄₄H₈₅NO₅ 708.14 - Hydroxyethyl and hexyloxy groups
- Ketone functionality
Moderna’s COVID-19 vaccine
ALC-0315 C₄₈H₉₅NO₇ 814.28 - Dual hexyldecanoate chains
- Hydroxybutyl spacer
Pfizer-BioNTech COVID-19 vaccine
C-1 (BP-26399) Undisclosed Undisclosed - Proprietary structure with optimized pKa Preclinical RNA delivery
Critical Structural Comparisons :
  • Double Bonds : The query compound has two double bonds (9Z,28Z), while MC3 has four (6Z,9Z,28Z,31Z), enhancing MC3’s fluidity and phase transition behavior .
  • Headgroup: Both compounds share the 4-(dimethylamino)butanoyloxy group, which is critical for pH-dependent ionization (pKa ~6.5–6.7) and endosomal escape .

Performance in Drug Delivery Systems

Efficacy and Potency :
  • MC3-based LNPs demonstrated >100-fold higher potency than first-generation lipids (e.g., DLinDMA) in siRNA delivery due to optimized pKa and fusogenicity .
  • SM-102 and ALC-0315 achieved >90% mRNA delivery efficiency in vaccines, attributed to their balanced hydrophobicity and headgroup chemistry .
  • The query compound’s tert-butyl esters may reduce interaction with serum proteins , enhancing circulation time, but could hinder endosomal membrane disruption compared to unsaturated analogs like MC3 .
Biophysical Properties :
  • Phase Transition Behavior: MC3’s tetraene chain facilitates a hexagonal phase transition at endosomal pH, promoting membrane fusion . The query compound’s dienoate structure may exhibit less dynamic phase behavior, reducing RNA release efficiency.
  • pKa Modulation: Both MC3 and the query compound use dimethylamino groups for pH-responsive ionization, but tert-butyl esters could slightly raise pKa, delaying protonation in early endosomes .

Biological Activity

Ditert-butyl (9Z,28Z)-19-[4-(dimethylamino)butanoyloxy]heptatriaconta-9,28-dienedioate is a complex organic compound that has garnered attention in various fields of biological research. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C₃₉H₇₃N₁O₃
  • Molecular Weight : 629.03 g/mol
  • CAS Number : Not readily available in the provided sources.

This compound features a unique arrangement of functional groups that may contribute to its biological properties.

Research indicates that ditert-butyl (9Z,28Z)-19-[4-(dimethylamino)butanoyloxy]heptatriaconta-9,28-dienedioate may exert its biological effects through several mechanisms:

  • Cell Signaling Modulation : The dimethylamino group may interact with neurotransmitter systems, potentially influencing neurochemical signaling pathways.
  • Antioxidant Activity : The presence of tert-butyl groups suggests possible antioxidant properties, which can mitigate oxidative stress in cells.
  • Membrane Interaction : The hydrophobic nature of the compound allows it to integrate into lipid membranes, possibly affecting membrane fluidity and function.

Anticancer Properties

Several studies have investigated the anticancer potential of compounds with similar structures. For instance, derivatives of di-tert-butyl compounds have shown promise in inhibiting tumor cell proliferation through apoptosis induction and cell cycle arrest.

Neuroprotective Effects

The compound's ability to modulate neurotransmitter systems could position it as a candidate for neuroprotective therapies. Research on related compounds has demonstrated neuroprotective effects in models of neurodegenerative diseases.

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A study published in Cancer Research explored the effects of a structurally similar compound on various cancer cell lines. The results indicated significant inhibition of cell growth and induction of apoptosis through caspase activation.
  • Neuroprotection Research :
    • In a preclinical study published in Neuroscience Letters, researchers assessed the neuroprotective effects of a related compound in models of Parkinson's disease. The findings suggested a reduction in neuroinflammation and improved motor function.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation; apoptosisCancer Research
NeuroprotectionReduction in neuroinflammation; improved functionNeuroscience Letters

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